2,6-Diformyl-3,5-dimethoxyphenol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including hydrolysis, oxidation, and condensation reactions. For instance, the compound 2,6-diformyl-4-methylphenyl (1) was synthesized through hydrolysis of a thiocarbamate followed by oxidation with iodine . Similarly, the synthesis of 1,6-bis(2,5-dimethoxyphenyl)hexa-2,4-diynes involved bromination and a copper-catalyzed Grignard reaction, followed by a Hay coupling to yield the final product . These methods indicate that the synthesis of 2,6-Diformyl-3,5-dimethoxyphenol could potentially involve similar strategies, such as selective bromination and coupling reactions.
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been characterized using X-ray crystallography. For example, the tetracopper(I) complex derived from a related Schiff base ligand was found to have three distorted trigonal planar and one distorted tetrahedral Cu(I) centers . The diynes synthesized in another study displayed an unusual 1,6-synperiplanar conformation, with coplanar orientation of the diphenyl substituents . These findings suggest that the molecular structure of this compound could also exhibit unique conformations and bonding patterns, which could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The related compounds have been shown to undergo various chemical reactions. The tetracopper(I) complex exhibited dissociation into dimers in DMSO solution and showed an irreversible oxidation in cyclic voltammetry . The diynes underwent topochemical photopolymerization upon irradiation, leading to the formation of deeply-colored, highly-ordered polymers . These reactions demonstrate the reactivity of the functional groups present in these compounds, which could be indicative of the types of reactions that this compound might undergo, such as polymerization or oxidation processes.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some context. The tetracopper(I) complex was air-sensitive and its 1H NMR spectra suggested free ligand symmetry in solution . The diynes were capable of forming ordered polymers with distinct colors upon irradiation, indicating their potential utility in materials science . These insights suggest that this compound may also have interesting physical and chemical properties, such as sensitivity to air or light, which could be explored in further studies.
Scientific Research Applications
Enzymatic Modification and Antioxidant Activity
2,6-Dimethoxyphenol, closely related to 2,6-Diformyl-3,5-dimethoxyphenol, has been utilized in the study of laccase activity. One key application is its enzymatic modification to produce compounds with higher antioxidant capacity. A study demonstrated that a laccase-catalyzed oxidation product of 2,6-dimethoxyphenol exhibited approximately double the antioxidant capacity of the original compound (Adelakun et al., 2012).
Thermolysis Research
Research into the thermolysis of dimethoxyphenols, including 2,6-dimethoxyphenol, has provided insights into the behavior of aromatic methoxyl groups typical in lignins. This study explored the reactivity and reaction pathways of different dimethoxyphenols, contributing to the understanding of lignin decomposition and processing (Masuku).
Oxidase Activity in Microbial Proteins
2,6-Dimethoxyphenol serves as a versatile substrate for various microbial proteins. Its oxidation by different blue multicopper proteins from a range of microorganisms has been studied, offering insights into the multiple functions these proteins may perform in organisms (Solano et al., 2001).
Catalytic Oxidation Studies
The catalytic oxidation of 2,6-dimethoxyphenol by Rhus laccase has been investigated, producing a specific compound (tetramethoxybiphenyl-4,4′-diol) through enzymatic reactions. This study contributes to the understanding of enzymatic reactions involving 2,6-dimethoxyphenol in various solvent systems (Wan et al., 2008).
Synthesis and Characterization of Complexes
This compound has been used in the synthesis of a tetracopper(I) complex. The study provided insights into the binding and structural characterization of such complexes, advancing the understanding of macrocyclic complex formation and stability (Goodard et al., 1997).
Sulfonation and Methanesulfonate Ester Reactions
The compound has also been involved in studies focusing on the sulfonation reactions of dimethoxyphenols and their methanesulfonate esters. These reactions have significant implications for understanding the chemical transformations of phenolic compounds (Ansink & Cerfontain, 1991).
Role in Natural Rubber Processing
Investigations into the role of 2,6-dimethoxyphenol in natural rubber processing have shown how its content is affected by mixing time and temperature, providing valuable information for optimizing rubber production processes (Washiya, 2021).
Safety and Hazards
properties
IUPAC Name |
2-hydroxy-4,6-dimethoxybenzene-1,3-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-3-9(15-2)7(5-12)10(13)6(8)4-11/h3-5,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBLGUFRZSQVSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1C=O)O)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378418 | |
Record name | 2,6-Diformyl-3,5-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
125666-65-1 | |
Record name | 2,6-Diformyl-3,5-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diformyl-3,5-dimethoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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